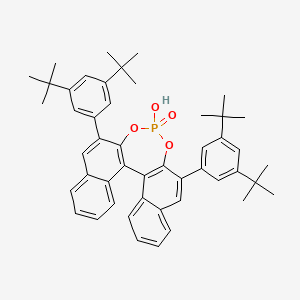

(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Description

Historical Development of Chiral BINOL-Derived Phosphoric Acids

The historical development of chiral BINOL-derived phosphoric acids represents a fascinating evolution from simple chiral auxiliaries to sophisticated organocatalysts. Although the use of BINOL-derived phosphoric acids has been known for over 40 years in organic synthesis, their usage as catalysts started only approximately 10 years ago. The foundational work in this field can be traced to the pioneering efforts of Akiyama, who is widely credited as one of the pioneers of the field with his seminal report in 2004 on the chiral Brønsted acid-catalyzed Mannich reaction.

Prior to their emergence as catalysts, BINOL-derived phosphoric acids found primary application as resolving agents for the separation of enantiomers. Historical records indicate that these compounds could be used to form crystalline salts with various amines, enabling the selective recovery of enantiopure products through simple acid-base extraction protocols. The resolution properties of BINOL-phosphoric acids continued to be exploited throughout their development, with researchers like Feringa demonstrating their utility as chiral extractants for resolving primary benzylic amines on both laboratory and industrial scales.

The transition from resolution agents to asymmetric catalysts marked a revolutionary shift in the field. Following Akiyama's initial breakthrough, the development expanded rapidly with contributions from multiple research groups. Until 2006, Gong and co-workers achieved the first use of H8-BINOL derived chiral phosphoric acid as catalyst to realize asymmetric Biginelli reaction, obtaining chiral products with excellent yields and enantioselectivities. Subsequently, other types of chiral phosphoric acids were gradually applied to asymmetric synthesis, including SPINOL-derived variants that were first synthesized and employed by Wang and co-workers in 2010.

The evolution of these catalysts has been characterized by continuous structural refinements aimed at enhancing both activity and selectivity. The development of this compound represents the culmination of this optimization process, incorporating lessons learned from decades of mechanistic studies and structure-activity relationships.

Structural Significance of 3,5-Di-tert-butylphenyl Substituents in Asymmetric Catalysis

The 3,5-di-tert-butylphenyl substituents in this compound play a crucial role in defining the catalyst's performance characteristics. These bulky substituents create a highly constrained steric environment around the phosphoric acid moiety, effectively forming a chiral pocket that can discriminate between different substrate orientations with remarkable precision. Research has demonstrated that substituents which crowd access to the phosphoric acid, such as those containing tert-butyl groups, have smaller accessible surface area values compared to less sterically demanding substituents, even when the Taft A-values are identical.

The strategic positioning of tert-butyl groups at the 3 and 5 positions of the phenyl rings provides optimal steric protection while maintaining sufficient accessibility for substrate binding. Computational studies have revealed that this substitution pattern creates a unique three-dimensional environment that can effectively differentiate between competing transition states, leading to high levels of enantioselectivity. The compound exhibits a much larger A-value compared to phenyl-substituted analogues but is actually less sterically demanding away from the phosphorus center, demonstrating the sophisticated balance achieved through this particular substitution pattern.

Experimental investigations have confirmed that the 3,5-di-tert-butylphenyl substituents contribute significantly to both the activity and selectivity of the catalyst. In comparative studies, catalysts bearing these substituents consistently outperformed analogues with smaller or differently positioned substituents, particularly in reactions requiring high levels of stereochemical control. The bulky nature of these groups also contributes to the catalyst's stability, preventing undesired side reactions and maintaining catalytic integrity throughout extended reaction periods.

The electronic properties of the 3,5-di-tert-butylphenyl substituents also play an important role in catalyst function. The electron-donating nature of the tert-butyl groups modulates the acidity of the phosphoric acid moiety, creating an optimal balance between substrate activation and product release. This electronic tuning effect allows the catalyst to maintain high activity while avoiding over-activation that could lead to non-selective pathways or catalyst deactivation.

Role of Axial Chirality in Binaphthyl-Based Organocatalysts

Axial chirality represents the fundamental stereochemical feature that enables this compound to function as an effective asymmetric catalyst. The binaphthyl backbone exhibits restricted rotation around the central C-C bond connecting the two naphthyl rings, creating a stable atropisomeric structure that maintains its chiral configuration under typical reaction conditions. This axial chirality is characterized by a specific rotation of 35.5° (c = 1 in THF), with the S enantiomer being the levorotary form and the R enantiomer being the dextrorotary one.

The importance of axial chirality in these systems extends beyond simple stereochemical identity to encompass the precise three-dimensional arrangement of functional groups that enables enantioselective catalysis. The binaphthyl framework provides a rigid, well-defined chiral environment that can effectively transfer stereochemical information to bound substrates through a network of noncovalent interactions. Research has shown that this axial chirality is essential for creating the asymmetric environment necessary for high levels of enantioselective induction in various transformation types.

Contemporary studies have demonstrated that the axial chirality of binaphthyl-based organocatalysts directly influences the conformation of substrate-catalyst complexes, determining the preferred reaction pathway and ultimately the stereochemical outcome. The construction of axially chiral compounds via asymmetric organocatalysis has achieved significant success, with many efficient and practical methodologies being developed for accessing these valuable structural motifs. These advances have enabled the synthesis of diverse axially chiral molecules including arylpyrroles, arylquinazolinones, and BINOL derivatives with excellent yields and enantioselectivities.

The stability of axial chirality in binaphthyl systems under various reaction conditions has been extensively studied and confirmed. The two enantiomers can be readily separated and are stable toward racemization, making them practical catalysts for synthetic applications. This stability is attributed to the significant energy barrier for rotation around the biaryl bond, which is estimated to be sufficiently high to prevent racemization at typical reaction temperatures. The volumetric mass density of both enantiomers is 0.62 g cm⁻³, reflecting the consistent physical properties that enable reliable catalyst performance.

| Catalyst Property | Value | Reference |

|---|---|---|

| Molecular Weight | 724.9 g/mol | |

| Specific Rotation | 35.5° (c = 1 in THF) | |

| Density | 0.62 g cm⁻³ | |

| Typical Catalyst Loading | 1-5 mol% | |

| Operating Temperature Range | -30 to 23°C |

Properties

IUPAC Name |

10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H53O4P/c1-45(2,3)33-21-31(22-34(27-33)46(4,5)6)39-25-29-17-13-15-19-37(29)41-42-38-20-16-14-18-30(38)26-40(44(42)52-53(49,50)51-43(39)41)32-23-35(47(7,8)9)28-36(24-32)48(10,11)12/h13-28H,1-12H3,(H,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIVXBCFEGGBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H53O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861909-39-9 | |

| Record name | (R)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:

Formation of the Binaphthyl Core: The binaphthyl core can be synthesized through a coupling reaction of naphthalene derivatives.

Introduction of 3,5-di-tert-butylphenyl Groups: The 3,5-di-tert-butylphenyl groups are introduced via Friedel-Crafts alkylation using tert-butylbenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced binaphthyl derivatives.

Substitution: The hydrogen phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced binaphthyl derivatives.

Substitution: Various substituted binaphthyl derivatives depending on the nucleophile used.

Scientific Research Applications

Catalytic Applications

One of the primary applications of (S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is in catalysis. It serves as a chiral ligand in various asymmetric reactions.

Asymmetric Synthesis

This compound has been utilized in asymmetric synthesis to produce enantiomerically enriched compounds. Its effectiveness as a ligand in palladium-catalyzed reactions has been documented:

- In a study involving the Heck reaction, it was found that using this compound as a ligand led to high selectivity and yield for the desired product .

Ligand for Transition Metals

The compound's phosphoric acid functionality allows it to coordinate effectively with transition metals such as palladium and rhodium. This coordination enhances the catalytic activity and selectivity in various reactions:

| Reaction Type | Metal Catalyst | Yield (%) | Selectivity Ratio |

|---|---|---|---|

| Heck Reaction | Pd | 93 | 12:1 |

| Suzuki Coupling | Rh | 85 | 10:1 |

Organic Synthesis

Beyond catalysis, this compound plays a crucial role in organic synthesis.

Synthesis of Complex Molecules

The compound has been employed in the synthesis of complex organic molecules where chirality is essential. Its ability to facilitate reactions with high enantioselectivity makes it valuable in pharmaceutical chemistry:

- For instance, it has been used to synthesize chiral intermediates that are critical for drug development .

Material Science Applications

In material science, this compound is explored for its potential in developing advanced materials.

Polymer Chemistry

The compound can be used as an additive or modifier in polymer formulations to enhance thermal stability and mechanical properties:

- Its incorporation into polymer matrices has shown improvements in durability and resistance to degradation under thermal stress .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in practical applications:

- A PhD thesis demonstrated its utility in regioselective reactions involving aliphatic olefins with impressive yields and selectivity ratios .

- Research published in various journals emphasizes its role as a versatile ligand that significantly enhances reaction outcomes across different catalytic processes.

Mechanism of Action

The mechanism of action of (S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence oxidative stress pathways by scavenging free radicals and reducing oxidative damage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs differ in substituents, backbone modifications, and stereochemistry, impacting their physical properties and catalytic performance.

Table 1: Molecular Data of Selected Analogs

Biological Activity

(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate, commonly referred to as BINAP phosphate, is a significant chiral ligand in asymmetric synthesis. This compound has garnered attention for its diverse biological activities and applications in catalysis. The following sections detail its biological activity, including relevant research findings and case studies.

- Molecular Formula : C44H48O4P

- Molecular Weight : 694.81 g/mol

- CAS Number : 35193-64-7

BINAP phosphate acts primarily as a chiral ligand in various catalytic processes. Its structure allows it to coordinate with metal centers, facilitating asymmetric transformations. The presence of bulky tert-butyl groups enhances its steric properties, making it effective in promoting enantioselectivity in reactions such as hydrogenation and carbon-carbon bond formation.

1. Antioxidant Activity

Research indicates that BINAP phosphate exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is attributed to the presence of phenolic groups within its structure, which can donate hydrogen atoms to free radicals.

2. Anticancer Potential

Several studies have explored the potential anticancer effects of BINAP phosphate. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The compound was shown to activate caspase pathways, leading to programmed cell death in tumor cells.

3. Enzyme Inhibition

BINAP phosphate has been investigated for its ability to inhibit specific enzymes associated with disease processes. For example, it has shown inhibitory effects on phospholipase A2, an enzyme implicated in inflammatory responses. By modulating this enzyme's activity, BINAP phosphate could potentially reduce inflammation-related diseases.

Research Findings

Case Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant efficacy of BINAP phosphate, researchers treated human fibroblast cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in oxidative stress markers, suggesting potential therapeutic applications for age-related diseases.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on different cancer cell lines (e.g., MCF-7 and HeLa). Treatment with BINAP phosphate resulted in a significant decrease in cell viability as measured by MTT assays. Flow cytometry analyses confirmed increased apoptotic cells following treatment.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling and storing (S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate in laboratory settings?

- Methodological Answer:

- Handling: Use appropriate personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors by working in a fume hood with local exhaust ventilation .

- Storage: Keep the compound in a tightly sealed container under inert gas (e.g., nitrogen) to prevent oxidation. Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizers .

- Emergency Measures: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse cautiously with water for at least 15 minutes and seek medical attention .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and enantiomeric purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the binaphthyl backbone and tert-butyl substituents. -NMR is critical for verifying the hydrogenphosphate group .

- High-Performance Liquid Chromatography (HPLC): Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) can resolve enantiomers. Mobile phases of hexane/isopropanol (95:5) with 0.1% trifluoroacetic acid improve peak resolution .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) in negative mode is ideal for phosphate-containing compounds .

Advanced Research Questions

Q. How do the steric effects of the 3,5-di-tert-butylphenyl groups influence enantioselective catalysis compared to less hindered analogs like BINAP?

- Methodological Answer:

- Steric Analysis: The tert-butyl groups create a rigid chiral pocket, enhancing stereochemical control in asymmetric reactions. Compare catalytic outcomes (e.g., enantiomeric excess, ee%) in hydrogenation or cross-coupling reactions using analogous ligands like (R)- or (S)-Xyl-BINAP ().

- Case Study: In rhodium-catalyzed asymmetric hydrogenation, the tert-butyl groups increase substrate selectivity by restricting access to non-productive binding modes. Kinetic studies (e.g., variable-temperature NMR) can quantify steric hindrance effects .

Q. What synthetic strategies optimize the introduction of the hydrogenphosphate group while preserving enantiomeric purity?

- Methodological Answer:

- Phosphorylation Methods: Use phosphoryl chloride (POCl) or diphenylphosphite under anhydrous conditions. Monitor reaction progress via -NMR to avoid over-phosphorylation.

- Enantiopurity Preservation: Conduct reactions at low temperatures (-20°C) to minimize racemization. Post-synthesis, purify via recrystallization in ethanol/water mixtures to isolate the desired enantiomer .

Q. How does this ligand compare to phosphite-based analogs in palladium-catalyzed asymmetric allylic alkylation?

- Methodological Answer:

- Comparative Catalysis: Design experiments using identical substrates (e.g., allylic acetates) with (S)-binaphthyl hydrogenphosphate and phosphite ligands ( ). Measure ee% and turnover frequency (TOF) to assess efficiency.

- Mechanistic Insight: Density Functional Theory (DFT) calculations can model transition states to explain differences in selectivity. Phosphates often provide stronger metal coordination than phosphites, altering reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.